An In-depth Technical Guide to Ethoxymethanol (CAS 10171-38-7)
An In-depth Technical Guide to Ethoxymethanol (CAS 10171-38-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxymethanol (CAS 10171-38-7), a simple hemiacetal, is a molecule of interest due to its structural relationship to fundamental organic compounds and its potential role as a reactive intermediate. This technical guide provides a comprehensive overview of the core physicochemical properties of ethoxymethanol, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics. Additionally, this document explores the current understanding of its reactivity, stability, and potential biological implications, with a focus on providing researchers, scientists, and drug development professionals with a foundational resource for further investigation.
Physicochemical Properties
Ethoxymethanol, also known as formaldehyde ethanol hemiacetal or methylene glycol ethyl ether, is a simple organic molecule with the chemical formula C₃H₈O₂.[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Ethoxymethanol
| Property | Value | Source |
| CAS Number | 10171-38-7 | [1][2][3] |
| Molecular Formula | C₃H₈O₂ | [1][3] |
| Molecular Weight | 76.09 g/mol | [3] |
| Boiling Point | 101.7 °C at 760 mmHg | |
| Density | 0.928 g/cm³ | |
| Flash Point | 43.3 °C | |
| Synonyms | Formaldehyde ethanol hemiacetal, Methylene glycol ethyl ether, Methanol, ethoxy- | [2] |
| InChIKey | RRLWYLINGKISHN-UHFFFAOYSA-N | [2] |
| SMILES | CCOCO | [2] |
Synthesis and Purification
Synthesis of Ethoxymethanol
Experimental Protocol: Acid-Catalyzed Hemiacetal Formation
The synthesis of ethoxymethanol is achieved through the acid-catalyzed reaction of formaldehyde with ethanol. This reaction represents a classic example of nucleophilic addition to a carbonyl group.
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Reactants:
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Formaldehyde (typically as a 37% aqueous solution, formalin)
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Ethanol (anhydrous)
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Acid catalyst (e.g., sulfuric acid, hydrochloric acid, or an acidic ion-exchange resin)
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine a molar excess of anhydrous ethanol with a 37% aqueous solution of formaldehyde.
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Cool the mixture in an ice bath.
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Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) to the stirred mixture. The addition of acid should be done cautiously as the reaction can be exothermic.
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After the initial exotherm subsides, allow the reaction mixture to warm to room temperature and stir for several hours to reach equilibrium. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
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The logical workflow for the synthesis is depicted in the following diagram:
Purification of Ethoxymethanol
Purification of ethoxymethanol from the reaction mixture requires the removal of the acid catalyst, excess ethanol, water, and any unreacted formaldehyde.
Experimental Protocol: Purification by Distillation
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Neutralization: Quench the reaction by adding a weak base (e.g., sodium bicarbonate solution) until the mixture is neutral. This step is crucial to prevent acid-catalyzed decomposition during heating.
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Extraction (Optional): The product can be extracted into a suitable organic solvent, followed by washing with brine to remove water-soluble impurities.
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Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
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Fractional Distillation: The dried liquid is then subjected to fractional distillation. Ethoxymethanol is collected at its boiling point of 101.7 °C. The efficiency of the distillation is critical to separate it from ethanol (boiling point ~78 °C) and any higher boiling point byproducts. A patent for the purification of a related compound, diethoxymethane, suggests that azeotropic distillation techniques can be effective in separating similar mixtures.[4]
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum of ethoxymethanol is expected to show distinct signals for the different proton environments.
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-O-CH₂-O-: A singlet or a narrow multiplet is expected for the two protons of the methylene group situated between two oxygen atoms.
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-O-CH₂-CH₃: A quartet is predicted for the methylene protons of the ethyl group, coupled to the adjacent methyl protons.
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-CH₂-CH₃: A triplet is expected for the three protons of the methyl group, coupled to the adjacent methylene protons.
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-OH: A broad singlet is anticipated for the hydroxyl proton. The chemical shift of this peak is highly dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum should display three distinct peaks corresponding to the three unique carbon environments in the molecule.
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-O-CH₂-O-: This carbon, bonded to two oxygen atoms, is expected to have the highest chemical shift.
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-O-CH₂-CH₃: The chemical shift for this carbon will be lower than the hemiacetal carbon.
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-CH₂-CH₃: The methyl carbon will have the lowest chemical shift.
Mass Spectrometry
The mass spectrum of ethoxymethanol is expected to show a molecular ion peak (M+) at m/z = 76. Common fragmentation patterns for ethers and alcohols would likely be observed. A computational study on the high-temperature chemistry of ethoxymethanol provides insights into its bond dissociation energies, which can inform potential fragmentation pathways.[5]
Infrared (IR) Spectroscopy
The IR spectrum of ethoxymethanol will be characterized by the following key absorption bands:
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O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
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C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are expected for the C-H bonds of the alkyl groups.
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C-O Stretch: Strong C-O stretching bands are anticipated in the 1000-1200 cm⁻¹ region.
Reactivity and Stability
Ethoxymethanol, as a hemiacetal, is in equilibrium with its starting materials, formaldehyde and ethanol, particularly in the presence of acid or base catalysts. This equilibrium is a key aspect of its reactivity.
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Decomposition: Upon heating, especially in the presence of acid or base, ethoxymethanol can decompose back to formaldehyde and ethanol. A computational study suggests that at high temperatures, H-atom migrations forming alcohol and formaldehyde are dominant decomposition pathways.[5]
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Oxidation: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid under appropriate conditions.
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Acetal Formation: In the presence of excess ethanol and an acid catalyst, ethoxymethanol can react further to form diethoxymethane, a full acetal.
The following diagram illustrates the key reactivity pathways of ethoxymethanol:
Biological Activity and Toxicology
There is a significant lack of direct toxicological and biological activity data specifically for ethoxymethanol (CAS 10171-38-7). Much of the available literature pertains to the structurally different compound 2-ethoxyethanol (CAS 110-80-5), which is a known reproductive and developmental toxicant.[6][7] It is crucial for researchers to distinguish between these two compounds and not extrapolate the toxicity data of 2-ethoxyethanol to ethoxymethanol.
As a hemiacetal of formaldehyde, ethoxymethanol can be considered a formaldehyde-releasing agent. Formaldehyde itself is a well-characterized toxicant and carcinogen. Therefore, the biological effects of ethoxymethanol may be related to the in vivo release of formaldehyde.
Given the limited specific data, a logical approach for assessing the potential biological impact of ethoxymethanol would involve considering the toxicology of short-chain aliphatic hemiacetals as a class and their potential to release formaldehyde.
The following diagram illustrates the potential pathway for the biological effect of ethoxymethanol as a formaldehyde-releasing agent:
Conclusion
Ethoxymethanol is a fundamental organic molecule with well-defined physicochemical properties. While its synthesis is straightforward, purification requires careful control of conditions to prevent decomposition. The lack of readily available experimental spectroscopic and biological data highlights an area for future research. For professionals in drug development, the potential for ethoxymethanol to act as a formaldehyde-releasing agent warrants careful consideration in any formulation or metabolic studies. This guide serves as a foundational document, summarizing the current knowledge and providing a framework for further investigation into the properties and applications of ethoxymethanol.
References
- 1. medkoo.com [medkoo.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. ethoxymethanol CAS#: 10171-38-7 [m.chemicalbook.com]
- 4. US4740273A - Process for the purification of diethoxymethane from a mixture with ethanol and water - Google Patents [patents.google.com]
- 5. 2-Ethoxyethanol(110-80-5) 1H NMR spectrum [chemicalbook.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. carlroth.com [carlroth.com]
